molecular formula C10H18O4 B14340127 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one CAS No. 93183-68-7

1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one

Cat. No.: B14340127
CAS No.: 93183-68-7
M. Wt: 202.25 g/mol
InChI Key: ZCGBRRKLOJPBCY-UHFFFAOYSA-N
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Description

1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and two ethoxy groups attached to the same carbon atom

Preparation Methods

The synthesis of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyloxetan-2-yl derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ethoxy groups, leading to the formation of hydroxyl derivatives.

Scientific Research Applications

1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives, such as:

    1-(3-(2-methyloxetan-2-yl)phenyl)ethan-1-one: This compound also contains an oxetane ring but differs in the substitution pattern, leading to different reactivity and applications.

    1-(4-(2-methyloxetan-2-yl)phenyl)ethan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

93183-68-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

1-(4,4-diethoxy-2-methyloxetan-2-yl)ethanone

InChI

InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-9(4,14-10)8(3)11/h5-7H2,1-4H3

InChI Key

ZCGBRRKLOJPBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC(O1)(C)C(=O)C)OCC

Origin of Product

United States

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